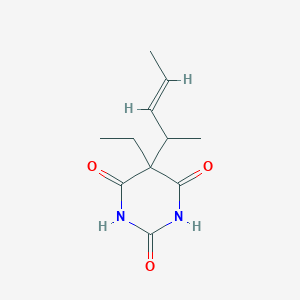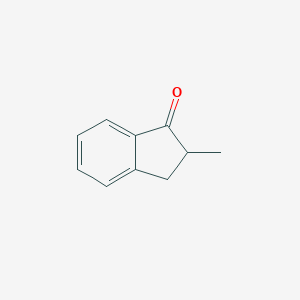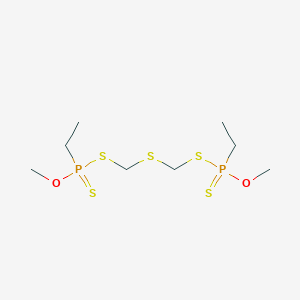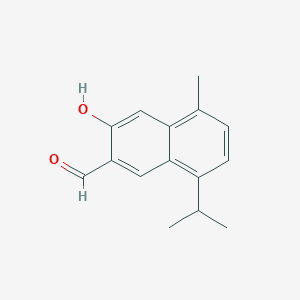
2-Naphthaldehyde, 3-hydroxy-8-isopropyl-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthaldehyde, 3-hydroxy-8-isopropyl-5-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential as a versatile building block for the synthesis of various organic compounds. This compound is commonly referred to as 'NHIM' and has been used in the development of several drugs and pharmaceuticals due to its unique chemical properties. In
Scientific Research Applications
Fluorescent Chemosensors for Metal Ion Detection
2-Naphthaldehyde derivatives are utilized in the design and synthesis of fluorescent chemosensors. For instance, a 2-hydroxy-1-naphthaldehyde-based chemosensor was developed for selective detection of aluminium ions. This sensor can detect Al3+ ions in various solvents, and its detection limit reaches 10−9 M, indicating high sensitivity and potential applications in environmental monitoring and analytical chemistry (Sun et al., 2018).
Metal Complexes and Nanoparticle Synthesis
2-Hydroxy-1-naphthaldehyde plays a significant role as a ligand in the synthesis of Schiff base molecules, which are crucial in forming complexes with metal ions. These complexes have diverse applications in catalysis, materials synthesis, and photochemistry. Additionally, they contribute to the synthesis of metal oxide nanoparticles like ZnO and CdO, widely used in various industries, including electronics and pharmaceuticals (Xaba, Moloto & Moloto, 2016).
Intramolecular Hydrogen Bond Studies
Research on Schiff bases derived from 2-hydroxy-1-naphthaldehyde involves studying the tautomeric equilibrium and intramolecular hydrogen bonds, which are crucial in understanding chemical structures and reactivity. These studies have implications in designing more efficient molecules for various chemical applications (Schilf, Kamieński & Dziembowska, 2002).
Supramolecular Chemistry and Molecular Recognition
2-Hydroxy-1-naphthaldehyde is an important building block in supramolecular chemistry for developing sensors. Its functional groups facilitate the creation of sensors for various cations and anions, making it useful in environmental monitoring and analytical chemistry (Das & Goswami, 2017).
Antiprotozoal and Cytotoxic Properties
Certain naphthalene derivatives from Diospyros assimilis, including 2-naphthaldehyes, have shown antiprotozoal activity and cytotoxicity towards certain cell lines. These findings are valuable in medicinal chemistry for developing new therapeutics (Ganapaty et al., 2006).
Analytical Chemistry
2-Hydroxy-1-naphthaldehyde has been employed as a derivatizing agent in chromatographic methods for amino acid detection. This demonstrates its utility in analytical procedures, particularly in pharmaceutical analysis (El-Brashy & Al-Ghannam, 1997).
properties
CAS RN |
18478-73-4 |
|---|---|
Product Name |
2-Naphthaldehyde, 3-hydroxy-8-isopropyl-5-methyl- |
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-hydroxy-5-methyl-8-propan-2-ylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C15H16O2/c1-9(2)12-5-4-10(3)13-7-15(17)11(8-16)6-14(12)13/h4-9,17H,1-3H3 |
InChI Key |
CHHSYJHKOZHOAY-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=CC2=C(C=C1)C(C)C)C=O)O |
Canonical SMILES |
CC1=C2C=C(C(=CC2=C(C=C1)C(C)C)C=O)O |
Other CAS RN |
18478-73-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



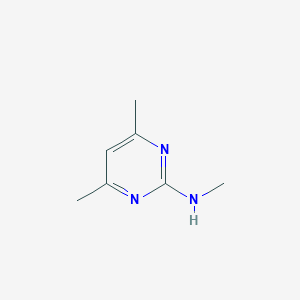
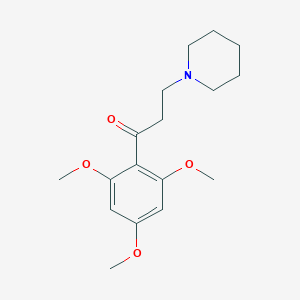
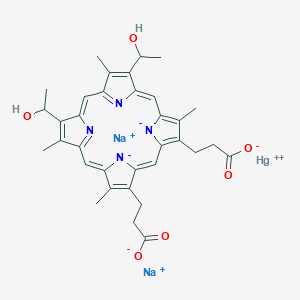
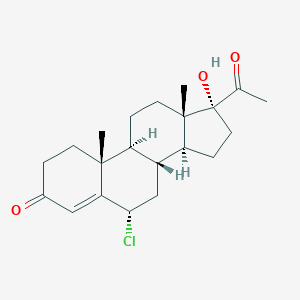
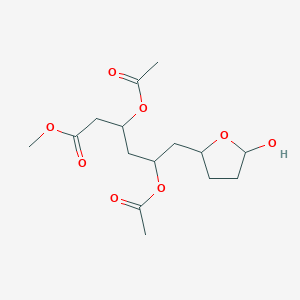
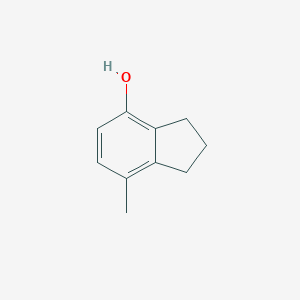
![6-Methylenespiro[4.5]decane](/img/structure/B98373.png)
![3-Nitroimidazo[1,2-b]pyridazine](/img/structure/B98374.png)
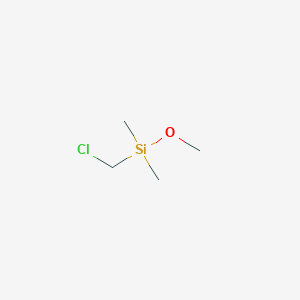
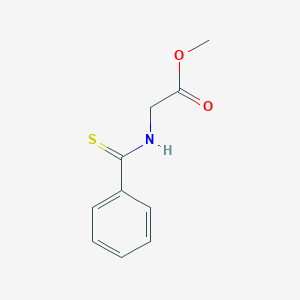
![1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B98377.png)
